3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
Description
Properties
IUPAC Name |
3-(3-methylphenyl)-5-[[6-(4-methylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-14-6-8-16(9-7-14)18-10-11-20(24-23-18)27-13-19-22-21(25-26-19)17-5-3-4-15(2)12-17/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFJYZCKCAHGHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps:
Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a diester.
Introduction of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the pyridazine core is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the 1,2,4-Oxadiazole Moiety: The oxadiazole ring is typically formed by cyclization of a suitable amidoxime with an acid chloride.
Linking the Oxadiazole to the Pyridazine: The final step involves the formation of a sulfanyl bridge, which can be achieved by reacting the oxadiazole derivative with a thiol-functionalized pyridazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing more efficient purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the oxadiazole ring can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of the oxadiazole ring is particularly interesting due to its bioisosteric properties.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents. The combination of the pyridazine and oxadiazole rings provides a scaffold that can interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers with specific electronic or optical properties, due to its conjugated system.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The sulfanyl bridge and aromatic rings contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of pyridazine-oxadiazole hybrids. Below is a detailed structural and functional comparison with analogs reported in recent literature and chemical databases.
Substituent Variations in the Pyridazine Core
The pyridazine ring’s substitution pattern significantly impacts electronic and steric properties. Key analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methylphenyl group is electron-donating, which may enhance π-π stacking interactions in biological targets.
- Steric Effects : The ethoxy group in F840-0270 (from ) increases steric hindrance compared to the methyl group in the target compound, which could influence molecular docking or solubility.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The trifluoromethyl group in increases lipophilicity (logP ~3.5 estimated), whereas the target compound’s methyl groups may result in lower logP (~2.8–3.0), favoring better aqueous solubility.
- Metabolic Stability : The ethoxy group in F840-0270 () is prone to oxidative metabolism, whereas the methyl groups in the target compound may confer greater stability.
Biological Activity
The compound 3-(4-Methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 372.4 g/mol. The compound features a pyridazine core substituted with various functional groups, including a methylphenyl group and an oxadiazole moiety, which are known to influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The oxadiazole ring is known for its broad-spectrum antibacterial properties. For instance, compounds similar to the one have demonstrated activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | Activity |
|---|---|---|
| Oxadiazole Derivative A | S. aureus | Moderate |
| Oxadiazole Derivative B | E. coli | High |
| Oxadiazole Derivative C | Mycobacterium tuberculosis | Effective against resistant strains |
Anticonvulsant Activity
The structure of the compound suggests potential anticonvulsant properties. SAR studies indicate that compounds with similar structural features can exhibit significant protection in seizure models. For example, derivatives with electron-withdrawing groups at specific positions on the phenyl ring have shown enhanced anticonvulsant effects .
Table 2: Anticonvulsant Activity in Animal Models
| Compound | Test Model | Effective Dose (mg/kg) |
|---|---|---|
| Compound X | MES Test | 24.38 |
| Compound Y | PTZ Test | 88.23 |
Case Studies
- Antimicrobial Efficacy : A study investigated the effectiveness of various oxadiazole derivatives against resistant bacterial strains. The results indicated that certain substitutions on the oxadiazole ring significantly enhanced antimicrobial activity .
- Anticonvulsant Screening : In a series of experiments evaluating the anticonvulsant properties of related compounds, it was found that modifications to the pyridazine structure led to varying degrees of efficacy in seizure protection .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. The presence of specific substituents can greatly influence the pharmacological profile:
- Methyl Groups : Increase lipophilicity and potentially enhance membrane permeability.
- Oxadiazole Moiety : Imparts significant biological properties such as antimicrobial and anticonvulsant activities.
Q & A
Basic Synthesis and Characterization
Q: What are the critical steps and reaction conditions for synthesizing 3-(4-methylphenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine? A: The synthesis involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of amidoxime precursors under reflux with dehydrating agents (e.g., POCl₃) at 80–100°C .
- Sulfanyl linkage introduction : Nucleophilic substitution between a pyridazine-thiol intermediate and a bromomethyl-oxadiazole derivative, optimized at pH 7–8 in DMF or acetonitrile .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
Key analytical validation : NMR (¹H/¹³C) for regiochemical confirmation, mass spectrometry (HRMS) for molecular weight verification, and TLC for reaction monitoring .
Advanced Experimental Design
Q: How can Design of Experiments (DOE) optimize the synthesis yield and purity of this compound? A: DOE methods like Box-Behnken or central composite design can model variables:
- Factors : Temperature (70–110°C), solvent polarity (DMF vs. acetonitrile), and reaction time (4–12 hrs).
- Response surface analysis identifies optimal conditions (e.g., 90°C, acetonitrile, 8 hrs) to maximize yield (>85%) and minimize side products .
Validation : Replicate runs under predicted conditions confirm reproducibility, with ANOVA used to assess statistical significance .
Structural Elucidation Challenges
Q: How can crystallographic data resolve ambiguities in the compound’s stereochemistry or regiochemistry? A: Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) determines:
- Bond angles/lengths : Confirms oxadiazole-pyridazine linkage geometry .
- Torsional strain : Identifies steric hindrance from methylphenyl substituents, validated against DFT-optimized structures .
Contingency : If crystallization fails, 2D-NOSY or ROESY NMR detects spatial proximity of substituents .
Reaction Mechanism Analysis
Q: What computational methods elucidate the reaction mechanisms of sulfanyl group introduction? A: Density Functional Theory (DFT) at the B3LYP/6-31G* level models:
- Transition states : Energy barriers for thiolate attack on bromomethyl-oxadiazole intermediates .
- Solvent effects : Polarizable continuum model (PCM) evaluates solvent polarity’s impact on reaction kinetics .
Experimental validation : Isotopic labeling (e.g., ³⁴S) tracks sulfur transfer pathways via MS/MS fragmentation .
Biological Activity Profiling
Q: What methodologies assess this compound’s potential as a kinase inhibitor or antimicrobial agent? A: In vitro assays :
- Kinase inhibition : Fluorescence polarization (FP) assays using recombinant kinases (e.g., EGFR, VEGFR2) at 1–100 µM .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. aureus and E. coli .
Cellular uptake : LC-MS quantifies intracellular concentrations in cancer cell lines (e.g., MCF-7) .
Stability and Solubility Optimization
Q: How can researchers improve aqueous solubility without compromising bioactivity? A: Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEG-based micelles to enhance solubility >10-fold . pH-solubility profiling : Titration in buffers (pH 1–12) identifies optimal solubility at pH 6.5–7.5 . Stability studies : Accelerated degradation tests (40°C/75% RH) monitor hydrolytic stability of the oxadiazole ring .
Structure-Activity Relationship (SAR) Studies
Q: Which substituent modifications enhance target selectivity in SAR studies? A: Systematic variations :
- Oxadiazole substituents : Replace 3-methylphenyl with electron-withdrawing groups (e.g., 4-CF₃) to boost kinase affinity .
- Pyridazine modifications : Introduce methoxy groups at position 4 to reduce off-target cytotoxicity .
Data analysis : Partial least squares (PLS) regression correlates logP, polar surface area, and IC₅₀ values .
Handling Contradictory Data
Q: How should researchers address discrepancies between computational predictions and experimental bioactivity data? A: Multi-technique validation :
- In silico-in vitro gap analysis : Reconcile docking scores (AutoDock Vina) with FP assay results by adjusting force field parameters (e.g., solvation energy corrections) .
- Crystallographic validation : Compare predicted binding poses (Glide SP) with SCXRD-derived protein-ligand structures .
Green Chemistry Approaches
Q: What sustainable methods reduce environmental impact during synthesis? A: Microwave-assisted synthesis : Reduces reaction time from 8 hrs to 30 mins, improving energy efficiency . Solvent replacement : Switch DMF to Cyrene™ (a bio-based solvent), achieving comparable yields (82%) with lower toxicity .
Target Identification in Complex Matrices
Q: How can chemoproteomics identify off-target interactions in cellular environments? A: Activity-based protein profiling (ABPP) :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
